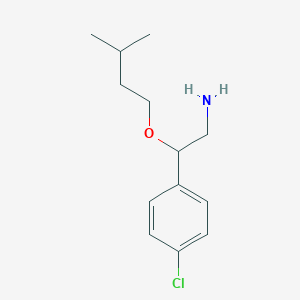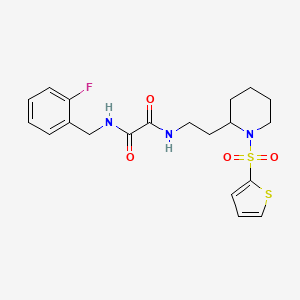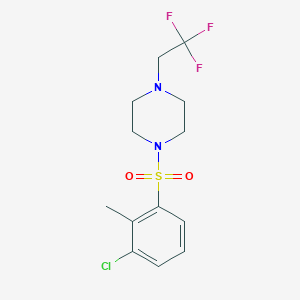
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is also known as CTETP and is a piperazine derivative that has a sulfonamide group and a trifluoroethyl group. The purpose of
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Drug Discovery
Piperazine derivatives, including "1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine," have been identified as crucial building blocks in the development of a wide array of drugs with diverse therapeutic applications. This includes treatments for central nervous system (CNS) disorders, cancer, cardiovascular diseases, antiviral, antibacterial, and anti-inflammatory conditions. The versatility of the piperazine scaffold allows for significant modifications, leading to compounds with varied pharmacokinetic and pharmacodynamic profiles, enhancing their medicinal potential. The flexibility in designing piperazine-based molecules has paved the way for the discovery of new drug candidates for various diseases, highlighting the importance of this motif in drug discovery and development (Rathi et al., 2016).
Anti-mycobacterial Activity
The piperazine nucleus serves as a critical component in the structure of many compounds with potent anti-mycobacterial properties. Research into piperazine-based molecules has yielded promising candidates for the treatment of tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). This underscores the potential of "1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine" and related compounds in contributing to the development of new anti-TB agents, addressing a significant global health challenge (Girase et al., 2020).
Pharmacophore in Antipsychotic Agents
The structural features of piperazine derivatives, including arylcycloalkylamines, have been shown to play a pivotal role in the pharmacological activity of antipsychotic agents. The presence of arylalkyl substituents in these compounds has been linked to improved potency and selectivity for D2-like receptors, which are critical targets in the treatment of psychiatric disorders such as schizophrenia. This highlights the therapeutic relevance of the piperazine scaffold in designing compounds with specific effects on central nervous system targets (Sikazwe et al., 2009).
Contribution to Tuberculosis (TB) Treatment
Piperazine-based compounds, such as Macozinone (PBTZ169), which is undergoing clinical studies for TB treatment, have emerged as promising candidates due to their action on decaprenylphosphoryl ribose oxidase (DprE1). This target is crucial for the synthesis of essential components of the cell wall in the TB pathogen, Mycobacterium tuberculosis. The development of such compounds underscores the importance of piperazine derivatives in advancing TB treatment regimens, offering hope for more effective therapies (Makarov & Mikušová, 2020).
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O2S/c1-10-11(14)3-2-4-12(10)22(20,21)19-7-5-18(6-8-19)9-13(15,16)17/h2-4H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBYPSMEKRUJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

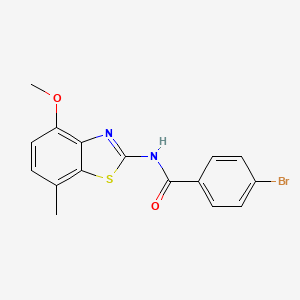
![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2430579.png)

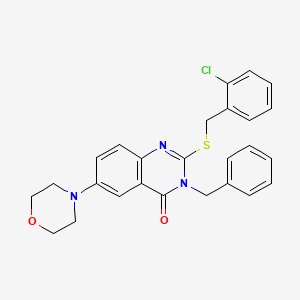


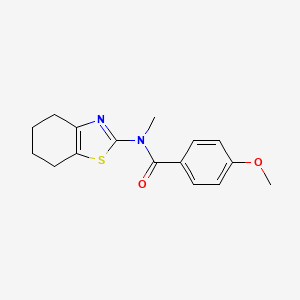
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)
